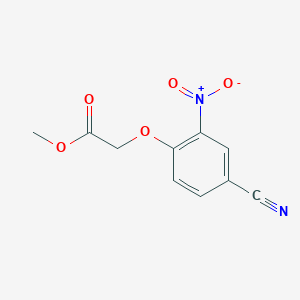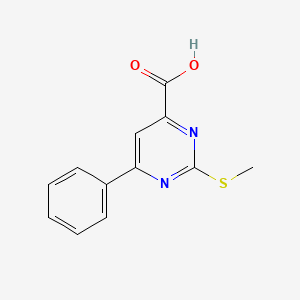
3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole
説明
3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, also known as DBT, is an organic compound with a molecular formula of C4H6Br2N3O. It is a triazole derivative with a wide range of applications in the field of organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and dyes. DBT is also used in the manufacture of polymers, surfactants, and other specialty chemicals. The synthesis of DBT involves the reaction of ethyl bromide and 1,2,4-triazole in the presence of a base, such as sodium hydroxide.
科学的研究の応用
Novel Synthesis and Biological Activities
Triazoles, including 1,2,4-triazole derivatives, have been extensively studied for their diverse biological activities, leading to the development of new drugs with a wide range of applications. Their structural versatility allows for several modifications, yielding compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The exploration of new synthetic methods that are more efficient and environmentally friendly is of great interest, addressing current issues in green chemistry and sustainability (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
Research on 1,2,4-triazoles also includes the development of novel synthetic routes to enhance their chemical and physical properties. The focus has been on improving the methodologies for synthesizing biologically active derivatives of 1,2,4-triazoles, highlighting the importance of these compounds in modern organic synthesis. These efforts aim to generate new compounds with significant antimicrobial and antifungal activity, showcasing the potential of 1,2,4-triazoles in drug discovery and development (Kaushik et al., 2019).
Applications in Material Science and Corrosion Inhibition
The application of 1,2,3-triazole derivatives extends beyond pharmaceuticals into fields such as material science and corrosion inhibition. These compounds have shown promising results as molecular well-defined corrosion inhibitors for metals and their alloys in aggressive media. Their stability, non-toxicity, and environmental friendliness make them suitable for various industrial applications, including the protection of metal surfaces against corrosion (Hrimla et al., 2021).
Advancements in Drug Modification
The modification of drugs using 1,2,3-triazole is another area of active research. Triazoles serve as bioisosteric replacements for various functional groups, facilitating the synthesis of molecules with enhanced medicinal properties. This approach has been instrumental in developing new drugs with improved efficacy and safety profiles, highlighting the significant role of 1,2,3-triazoles in medicinal chemistry (Sahu et al., 2020).
特性
IUPAC Name |
3,5-dibromo-1-(2-methoxyethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N3O/c1-11-3-2-10-5(7)8-4(6)9-10/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLGVZXBODWMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)





![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)
![5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452895.png)
![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)

![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)
